molecular formula C15H11F3O2 B3164010 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid CAS No. 887567-08-0

2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid

Cat. No.: B3164010
CAS No.: 887567-08-0
M. Wt: 280.24 g/mol
InChI Key: OMGXXNRFFQAVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Arylacetic Acid Derivatives in Organic Synthesis and Chemical Biology

Arylacetic acid derivatives represent a cornerstone in the fields of organic synthesis and chemical biology. These compounds, characterized by an acetic acid group attached to an aromatic ring, are prevalent in a wide array of biologically active molecules. researchgate.netnih.govnih.gov Their synthetic versatility makes them valuable building blocks for more complex molecular architectures. dntb.gov.uaresearchgate.netrsc.orgacs.org In medicinal chemistry, the arylacetic acid motif is a well-established pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govorientjchem.org

The reactivity of arylacetic acids can be strategically employed in various organic transformations. The carboxylic acid group can act as a directing group for C-H activation, enabling the functionalization of the aromatic ring at specific positions. researchgate.net Furthermore, these compounds can undergo decarboxylation, deprotonation, and can serve as nucleophiles or electrophiles, highlighting their multifaceted chemical nature. dntb.gov.uaresearchgate.net This reactivity has been harnessed in the synthesis of diverse molecular scaffolds. rsc.orgacs.orgacs.org

From a chemical biology perspective, arylacetic acid derivatives have been instrumental in the development of therapeutic agents. nih.govnih.govorientjchem.org Their ability to mimic endogenous molecules or interact with biological targets has led to their investigation in various disease areas. The development of prodrugs based on arylalkanoic acids is an area of active research, aiming to improve the pharmacokinetic profiles of established drugs. nih.gov

Significance of Trifluoromethylation in Modifying Chemical Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. mdpi.combohrium.comhovione.com This is due to the unique electronic and steric properties conferred by the trifluoromethyl moiety. nbinno.comwikipedia.org The high electronegativity of the fluorine atoms in the -CF3 group significantly alters the electronic properties of the parent molecule, often impacting its acidity, basicity, and dipole moment. wikipedia.org

One of the most significant effects of trifluoromethylation is the enhancement of metabolic stability. mdpi.combohrium.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to an increased half-life of a drug candidate in the body. mdpi.com Furthermore, the lipophilicity of a molecule is often increased by the introduction of a trifluoromethyl group, which can improve its ability to cross cell membranes and enhance its bioavailability. mdpi.comnbinno.com

The trifluoromethyl group is also a common bioisostere for other chemical groups, such as a methyl or chloro group. wikipedia.org By replacing these groups with a -CF3 group, medicinal chemists can fine-tune the steric and electronic properties of a lead compound to optimize its interaction with a biological target. wikipedia.org This strategic modification has been successfully applied in the design of numerous approved drugs. wikipedia.orgmdpi.com The development of new trifluoromethylation methods continues to be an active area of research, aiming to provide more efficient and selective ways to introduce this important functional group. mdpi.comnih.govnih.gov

Research Landscape and Underexplored Avenues for 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic Acid

A comprehensive review of the current scientific literature reveals that specific research focused exclusively on this compound is limited. While the constituent parts of the molecule—the arylacetic acid core and the trifluoromethyl group—are extensively studied in their own right, the specific combination and substitution pattern of this particular compound has not been the subject of dedicated investigation.

This lack of specific research presents a significant opportunity for future exploration. The unique spatial arrangement of the trifluoromethylated phenyl ring relative to the phenylacetic acid moiety could lead to novel biological activities or material properties.

Underexplored research avenues include:

Synthesis: The development of novel and efficient synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.

Medicinal Chemistry: Given the prevalence of arylacetic acids in NSAIDs and the beneficial effects of trifluoromethylation, this compound could be a candidate for screening in various biological assays, particularly for anti-inflammatory, analgesic, or anticancer activity.

Materials Science: The rigid biphenyl (B1667301) core and the presence of the trifluoromethyl group could impart interesting properties relevant to materials science, such as liquid crystalline behavior or utility in organic electronics.

Chemical Biology: The compound could be used as a chemical probe to study specific biological pathways or protein-ligand interactions, leveraging the unique properties of the trifluoromethyl group for techniques like 19F-NMR spectroscopy.

The table below summarizes the key characteristics and potential research directions for this compound.

Aspect Description Potential Research Directions
Chemical Structure An arylacetic acid with a biphenyl scaffold, where one phenyl ring is substituted with a trifluoromethyl group.Exploration of structure-activity relationships by modifying the substitution pattern.
Synthetic Access Likely accessible through cross-coupling reactions, but specific, optimized routes are not reported.Development of efficient and scalable synthetic methodologies.
Biological Potential The arylacetic acid motif suggests potential anti-inflammatory activity, which could be modulated by the trifluoromethyl group.Screening for a wide range of biological activities, including as an NSAID, anticancer agent, or enzyme inhibitor.
Material Properties The rigid, fluorinated structure may lead to unique solid-state properties.Investigation of its potential use in the development of novel organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(19)20/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXXNRFFQAVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 2 4 Trifluoromethyl Phenyl Phenyl Acetic Acid

Established Synthetic Pathways

Established methods for synthesizing 2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid and related 2-arylphenylacetic acids predominantly rely on palladium-catalyzed cross-coupling reactions to form the central biphenyl (B1667301) bond.

Identification and Design of Key Precursors

The synthesis typically begins with the selection of two key precursors that will form the biphenyl structure. A common strategy involves the coupling of an arylboronic acid with an aryl halide. For the target molecule, the precursors are designed as follows:

Aryl Halide Component : A substituted phenylacetic acid ester, such as ethyl 2-(2-bromophenyl)acetate. The bromine atom serves as the leaving group in the subsequent cross-coupling reaction, and the ester group acts as a protected form of the final acetic acid moiety.

Arylboronic Acid Component : A trifluoromethyl-substituted phenylboronic acid, specifically 4-(trifluoromethyl)phenylboronic acid. The boronic acid group is essential for the transmetalation step in the catalytic cycle.

An alternative precursor design involves coupling 2-bromophenylacetic acid with 4-(trifluoromethyl)phenylboronic acid. chemicalbook.com

Critical Reaction Steps and Mechanistic Considerations

The cornerstone of the established synthetic pathway is the Suzuki-Miyaura cross-coupling reaction. inventivapharma.comorganic-chemistry.org This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., ethyl 2-(2-bromophenyl)acetate), leading to the formation of an arylpalladium(II) complex.

Transmetalation : The aryl group from the organoboron compound (4-(trifluoromethyl)phenylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a borate (B1201080) species, enhancing the nucleophilicity of the aryl group. organic-chemistry.org

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated as the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Following the successful coupling to form the biphenyl ester intermediate, a final hydrolysis step is required. Typically, this is achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification to yield the desired this compound. orgsyn.org

Optimization Strategies for Enhanced Synthetic Efficiency and Product Purity

Catalyst and Ligand Selection : The choice of palladium source (e.g., palladium acetate, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial. Sterically demanding ligands like t-BuBrettPhos can be effective in promoting the coupling of challenging substrates. acs.org The development of precatalysts that rapidly form the active catalytic species can also improve reaction times and yields, especially when dealing with unstable boronic acids. acs.org

Base and Solvent Effects : The selection of the base (e.g., potassium carbonate, potassium phosphate) and solvent system (e.g., toluene, tetrahydrofuran, water mixtures) significantly impacts the reaction rate and yield. chemicalbook.cominventivapharma.comresearchgate.net A base is necessary to activate the boronic acid for transmetalation. organic-chemistry.org

Reaction Conditions : Temperature and reaction time are critical parameters. While some Suzuki couplings require elevated temperatures, others can proceed at room temperature with the appropriate catalyst system. organic-chemistry.org Careful monitoring of the reaction progress helps to determine the optimal reaction time, preventing the formation of byproducts.

Purification : After synthesis, the crude product is typically purified. Common methods include recrystallization or chromatographic separation to isolate the this compound in high purity. mdpi.com

Table 1: Optimization of Suzuki Coupling Reaction Conditions

ParameterVariationEffect on Yield/PurityReference
Catalyst Palladium Acetate vs. PrecatalystPrecatalysts can lead to faster reactions and higher yields for unstable substrates. acs.org
Ligand PCy₃ vs. t-BuBrettPhosSterically hindered ligands can improve coupling efficiency. organic-chemistry.orgacs.org
Base K₂CO₃ vs. K₃PO₄The choice of base can significantly affect the reaction rate and yield. K₂CO₃ is often effective. chemicalbook.cominventivapharma.com
Solvent Toluene/Water vs. THF/WaterSolvent choice influences solubility and reaction kinetics. chemicalbook.comacs.org
Temperature Room Temperature vs. 65°CHigher temperatures can increase reaction rates but may also lead to decomposition. chemicalbook.comorganic-chemistry.org

Novel Synthetic Approaches

Recent advancements in organic synthesis have led to the exploration of new methods for constructing trifluoromethylated biphenylacetic acids, with a focus on improving efficiency and sustainability.

Catalytic Transformations in the Synthesis of Trifluoromethylated Biphenylacetic Acids

Modern synthetic chemistry is increasingly focused on the development of highly efficient catalytic methods. For the synthesis of molecules like this compound, this includes advancements in trifluoromethylation and C-H activation.

Direct Trifluoromethylation : Instead of starting with a pre-trifluoromethylated precursor, novel methods focus on introducing the CF₃ group at a later stage. Copper-catalyzed trifluoromethylation reactions have emerged as a powerful tool for this purpose. nih.gov These reactions can utilize various trifluoromethyl sources to directly functionalize an aromatic ring.

Photocatalysis : Light-mediated reactions are also gaining traction. Photocatalytic methods can be used for the decarboxylative trifluoromethylation of trifluoroacetic acid and its derivatives, offering a mild and efficient way to generate the trifluoromethyl radical needed for aromatic substitution. nih.gov

C-H Activation : A more atom-economical approach involves the direct coupling of two different aromatic C-H bonds. While still a developing area, C-H activation strategies could potentially bypass the need for pre-functionalized starting materials like aryl halides and boronic acids, thus shortening the synthetic sequence.

Application of Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrch.com In the context of synthesizing this compound, these principles can be applied in several ways.

Atom Economy : Traditional multi-step syntheses often have low atom economy. slideshare.netchemistryforsustainability.org Newer approaches, such as C-H activation, strive to maximize the incorporation of atoms from the reactants into the final product.

Use of Safer Solvents : Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. ijsrst.com Suzuki couplings, for example, can often be performed in aqueous media. chemicalbook.com

Energy Efficiency : The development of more active catalysts allows reactions to be conducted at lower temperatures, reducing energy consumption. ijsrch.com Microwave-assisted synthesis is another technique that can accelerate reaction times and lower energy usage.

Waste Reduction : By improving reaction selectivity and reducing the number of synthetic steps, the amount of waste generated is minimized. ijsrch.com Using recoverable and reusable catalysts also contributes to waste reduction. chemistryforsustainability.org

Table 2: Comparison of Synthetic Approaches

ApproachKey FeaturesAdvantagesChallenges
Established (Suzuki Coupling) Pd-catalyzed coupling of aryl halide and arylboronic acid.High reliability, broad substrate scope.Generation of stoichiometric byproducts, potential for palladium contamination.
Novel (Direct Trifluoromethylation) Late-stage introduction of CF₃ group using Cu or photoredox catalysis.Increased flexibility in molecular design.Regioselectivity control, availability of trifluoromethylating agents.
Green Chemistry Approaches Focus on atom economy, safer solvents, energy efficiency.Reduced environmental impact, improved safety.Catalyst stability and activity in green solvents can be a challenge.

Stereoselective Synthesis of Chiral Analogues (if applicable)

An analysis of the chemical structure of this compound reveals that the molecule does not possess a chiral center. The carbon atom of the acetic acid moiety is bonded to two hydrogen atoms, and there are no other stereocenters within the structure. Consequently, the compound is achiral and does not exist as enantiomers. Therefore, stereoselective synthesis to produce specific chiral analogues is not applicable to this particular molecule.

Scalability and Process Intensification for Research Production

While specific scale-up and process intensification studies for the research production of this compound are not extensively documented in publicly available literature, the scalability of its synthesis can be inferred from established methods for producing structurally similar biphenyl acetic acids. The key synthetic step for creating the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orginventivapharma.com This palladium-catalyzed reaction is widely used in industrial applications for its scalability and cost-effectiveness in forming carbon-carbon bonds between aryl halides and arylboronic acids. wikipedia.org

For the synthesis of this compound, a likely scalable route would involve the Suzuki-Miyaura coupling of a 2-halophenylacetic acid derivative with 4-(trifluoromethyl)phenylboronic acid. The scalability of such a process would depend on optimizing several factors, including the choice of catalyst, ligands, base, and solvent, as well as the reaction conditions.

Key Considerations for Scalability:

Catalyst and Ligand Selection: For industrial-scale production, the choice of a highly active and stable palladium catalyst and ligand system is crucial to minimize catalyst loading and ensure high turnover numbers. Phosphine-based ligands are commonly used, though N-heterocyclic carbene ligands have also gained traction due to their stability. wikipedia.org

Solvent and Base: The reaction can be performed in various solvents, including biphasic organic-water systems, which can simplify product isolation and catalyst recycling. wikipedia.org The choice of an appropriate and cost-effective base, such as potassium carbonate or potassium phosphate, is also a critical factor. inventivapharma.com

Palladium Removal: A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product to meet regulatory requirements for pharmaceuticals. Techniques such as treatment with aqueous sodium bisulfite solutions at elevated temperatures have been shown to effectively reduce palladium content on a large scale.

Process Intensification Strategies:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, continuous flow chemistry offers a promising alternative to traditional batch processing.

Continuous Flow Synthesis:

Continuous flow reactors, particularly microreactors, provide several advantages for Suzuki-Miyaura coupling reactions, including:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and shorter reaction times.

Improved Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Facilitated Automation and Optimization: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions and process optimization. Response surface methodology can be employed to systematically optimize parameters such as temperature, residence time, and reagent stoichiometry.

Integration of Solid-Phase Catalysts: The use of solid-supported catalysts, such as SiliaCat DPP-Pd, in packed-bed flow reactors simplifies catalyst separation and recycling, making the process more sustainable and cost-effective. acs.org

The table below summarizes findings from a study on the process intensification of the Suzuki-Miyaura reaction using a continuous flow system with a solid-supported catalyst, which could be applicable to the synthesis of the target compound. acs.org

SubstrateFlow Rate (mL/min)Conversion (%)Selectivity (%)Catalyst
4-Bromoanisole0.7510099SiliaCat DPP-Pd
4-Bromoanisole0.7510099SiliaCat DPP-Pd
4-Bromoanisole0.7510099SiliaCat DPP-Pd

This interactive table showcases the high conversion and selectivity achievable in a continuous flow setup for a model Suzuki-Miyaura reaction.

Furthermore, multi-step continuous flow systems have been developed that integrate sequential reactions, such as lithiation, borylation, and Suzuki-Miyaura coupling, without the need for isolating intermediates. bcrec.id Such an integrated approach could significantly streamline the synthesis of this compound, leading to a more efficient and economical research production process.

Chemical Reactivity and Transformation Studies of 2 2 4 Trifluoromethyl Phenyl Phenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that serves as a primary site for chemical modification through various reactions such as esterification, amidation, and other derivatizations. nih.gov

Esterification: The carboxylic acid moiety of 2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid can be readily converted into its corresponding esters. A common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. jocpr.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. jocpr.com Phenylacetic acid and its derivatives are widely used in esterification reactions to produce compounds with applications ranging from fragrances to pharmaceuticals. jocpr.com

Amide Formation: The synthesis of amides from the subject compound can be achieved through the direct condensation of the carboxylic acid with a primary or secondary amine. These reactions often require activation of the carboxylic acid to proceed efficiently, as the direct reaction is slow and requires high temperatures. Common strategies involve converting the carboxylic acid into a more reactive derivative, such as an acyl halide (e.g., using thionyl chloride) or an activated ester, which then readily reacts with an amine. nih.govkhanacademy.org Alternatively, coupling reagents like carbodiimides (e.g., DCC, EDC) or the use of catalysts such as titanium(IV) chloride (TiCl₄) or nickel(II) chloride (NiCl₂) can facilitate direct amide bond formation under milder conditions. nih.govnih.gov The reactivity in these reactions can be influenced by steric and electronic effects of the substituents on the phenylacetic acid derivative. nih.gov

Table 1: Representative Conditions for Esterification and Amide Formation

Transformation Reagents & Conditions Product Ref.
Esterification R'-OH, H₂SO₄ (cat.), Heat 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetate ester jocpr.com

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetamide | nih.govkhanacademy.org | | Amide Formation (Direct Coupling) | R'R''NH, Coupling Agent (e.g., EDC, TiCl₄), Solvent | N,N-Disubstituted-2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetamide | nih.govnih.gov | | Amide Formation (Ni-Catalyzed) | R'R''NH, NiCl₂ (cat.), Toluene, Heat | N,N-Disubstituted-2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetamide | nih.gov |

The carboxylic acid group is a key handle for functional group interconversion. Beyond esters and amides, it can be transformed into a variety of other functionalities. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), carboxylic acids are often derivatized to increase their volatility and thermal stability. researchgate.net This process converts the polar -COOH group into a less polar derivative, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. researchgate.net These derivatization techniques highlight the capacity for the carboxylic acid to be converted into other functional groups, which is a foundational concept in synthetic organic chemistry for creating molecular diversity. nih.govresearchgate.net

Reactivity of the Biphenyl (B1667301) Core

The biphenyl scaffold of the molecule is susceptible to reactions characteristic of aromatic systems, most notably electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents.

The biphenyl system contains two phenyl rings with different substitution patterns:

Ring A: Substituted with the carboxymethyl group (-CH₂COOH) and the [4-(trifluoromethyl)phenyl] group.

Ring B: Substituted with the trifluoromethyl group (-CF₃) and the other phenyl ring.

The trifluoromethyl group is a powerful electron-withdrawing group, which strongly deactivates Ring B towards electrophilic attack. minia.edu.egyoutube.com Any substitution on this ring would be directed to the meta position relative to the -CF₃ group. youtube.comunizin.org Conversely, the phenyl substituent on Ring A is considered an activating group that directs incoming electrophiles to the ortho and para positions. pearson.com The carboxymethyl group is generally weakly deactivating but also acts as an ortho, para-director. unizin.orglibretexts.org

Given these competing effects, electrophilic substitution is overwhelmingly favored to occur on the more activated Ring A. The incoming electrophile will be directed to the positions ortho and para to the [4-(trifluoromethyl)phenyl] substituent, with steric hindrance potentially influencing the ratio of ortho to para products.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis and further functionalization of biphenyl derivatives. mdpi.com The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a preeminent method for constructing the biphenyl scaffold itself. harvard.eduwikipedia.orgyoutube.com

For a molecule like this compound, if a halide (e.g., Br, I) or triflate (OTf) leaving group were present on one of the aromatic rings, it could readily participate in further cross-coupling reactions. wikipedia.org This would allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, or other aryl groups. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group is transferred from the organoboron reagent to the palladium(II) complex.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The efficiency and scope of these reactions are broad, tolerating a wide range of functional groups, making them highly valuable in synthetic chemistry. rsc.orgresearchgate.netgre.ac.uk

Table 2: General Scheme for Suzuki-Miyaura Cross-Coupling

Reactant 1 (Aryl Halide) Reactant 2 (Boronic Acid/Ester) Catalyst & Conditions Product Ref.
Aryl-X (X = Br, I, OTf) Aryl'-B(OR)₂ Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, DMF/H₂O) Aryl-Aryl' mdpi.comharvard.eduwikipedia.org

Influence of the Trifluoromethyl Substituent on Molecular Reactivity

Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (-I). minia.edu.egnih.gov This significantly reduces the electron density of the phenyl ring to which it is attached (Ring B), making this ring highly deactivated towards electrophilic aromatic substitution. youtube.commdpi.com This deactivation ensures that reactions like nitration or halogenation will preferentially occur on the other, more electron-rich phenyl ring. youtube.com

Regioselectivity: On its own ring (Ring B), the -CF₃ group acts as a meta-director for any potential, albeit difficult, electrophilic substitution. youtube.comunizin.org This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent, electron-deficient carbon attached to the -CF₃ group. youtube.com

Physicochemical Properties: The presence of the -CF₃ group increases the molecule's lipophilicity and metabolic stability. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation. mdpi.com This property is frequently exploited in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates. mdpi.comnih.gov

Acidity: While the effect is transmitted through the biphenyl system, the strong electron-withdrawing nature of the -CF₃ group can lead to a slight increase in the acidity (a lower pKa) of the carboxylic acid proton compared to an unsubstituted analogue.

Electronic Effects on Aromatic Ring Activation/Deactivation

The reactivity of the two phenyl rings in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of their respective substituents. An analysis of these effects indicates that both aromatic rings are deactivated compared to benzene (B151609), albeit to different extents.

The phenyl ring bearing the trifluoromethyl group (Ring B) is strongly deactivated. The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I). mdpi.comminia.edu.egwikipedia.org This effect substantially reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. youtube.com Consequently, Ring B is rendered highly resistant to electrophilic attack.

The second phenyl ring, substituted with both a phenylacetic acid moiety and the 4-(trifluoromethyl)phenyl group (Ring A), is also deactivated, but to a lesser degree. The carboxymethyl group (-CH2COOH) has a mild inductively withdrawing effect, which slightly reduces the ring's electron density. The adjacent 4-(trifluoromethyl)phenyl group also acts as an electron-withdrawing substituent, further deactivating Ring A. The cumulative effect of these two groups makes Ring A less reactive than benzene but significantly more susceptible to electrophilic substitution than the severely deactivated Ring B.

SubstituentRing Attached ToInductive EffectResonance EffectOverall Electronic Effect on Ring
-CF3 (Trifluoromethyl)Ring BStrongly withdrawing (-I)Strongly withdrawingStrong Deactivation
-CH2COOH (Carboxymethyl)Ring AWeakly withdrawing (-I)NoneWeak Deactivation
4-(Trifluoromethyl)phenylRing AWithdrawing (-I)Withdrawing (transmitted)Deactivation
2-(Carboxymethyl)phenylRing BWithdrawing (-I)Weakly withdrawing (transmitted)Deactivation

Steric Hindrance and Directed Reactivity

The three-dimensional structure of this compound plays a critical role in its reactivity, particularly in directing the position of any chemical transformations. The presence of substituents at the ortho-positions of the biphenyl linkage (a 2,2'-disubstituted biphenyl system) introduces significant steric hindrance. askfilo.com

This steric strain prevents the two phenyl rings from adopting a coplanar arrangement, forcing them into a twisted conformation. rsc.orgpharmaguideline.com This rotation about the central carbon-carbon single bond disrupts the overlap of the π-orbitals between the rings, thereby diminishing the transmission of electronic effects from one ring to the other.

This steric crowding has profound implications for the regioselectivity of electrophilic aromatic substitution reactions, which are predicted to occur preferentially on the less deactivated Ring A.

Reactivity of Ring A: The positions ortho to the bulky 4-(trifluoromethyl)phenyl group are highly sterically hindered. Electrophilic attack at the C6 position is particularly unlikely due to the proximity of the twisted adjacent ring. Similarly, the C3 position, while electronically activated (ortho to the -CH2COOH group), experiences steric hindrance from the neighboring biphenyl junction. Therefore, electrophilic attack is most likely to be directed to the less sterically encumbered C4 and C5 positions, which are para to the two existing substituents.

Reactivity of Ring B: This ring is electronically disfavored for substitution. Furthermore, the positions ortho to the biphenyl linkage (C2' and C6') are sterically shielded. The trifluoromethyl group directs incoming electrophiles to the meta positions (C3' and C5'). wikipedia.orgyoutube.com While a reaction on this ring is highly improbable, any forced substitution would likely occur at these meta positions, with the directing influence of the powerful -CF3 group overriding other factors.

RingPositionElectronic Directing EffectSteric HindrancePredicted Reactivity
Ring AC3Ortho to -CH2COOHHighLow
Ring AC4Para to biphenyl linkLowHigh
Ring AC5Para to -CH2COOHLowHigh
Ring AC6Ortho to biphenyl linkVery HighVery Low
Ring BC2', C6'Ortho to biphenyl linkHighVery Low (Electronically Disfavored)
Ring BC3', C5'Meta to -CF3ModerateExtremely Low (Highly Deactivated Ring)

Design, Synthesis, and Exploration of Structural Analogues and Derivatives

Strategies for Biphenyl (B1667301) Core Modification and Functionalization

Key Synthetic Approaches:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of analogues of the target compound, this could involve reacting (2-(carboxymethyl)phenyl)boronic acid with various substituted trifluoromethylated aryl halides, or conversely, reacting 2-bromophenylacetic acid with a range of substituted (4-(trifluoromethyl)phenyl)boronic acids. gre.ac.ukacs.orgajgreenchem.com This method offers high tolerance for various functional groups, enabling the introduction of diverse substituents. nih.gov

Other Coupling Methods: While less common for library synthesis, other methods for biphenyl formation include the Ullmann reaction (copper-catalyzed coupling of two aryl halides) and the Negishi coupling (nickel- or palladium-catalyzed reaction of an organozinc compound with an aryl halide). arabjchem.orgacs.org

Direct Functionalization: Existing biphenyl scaffolds can be functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. The directing effects of the existing substituents (the ortho-acetic acid group and the para-trifluoromethyl group) would govern the position of new functionalities. arabjchem.org

Functionalization Goals: The introduction of different substituents onto either phenyl ring can modulate properties such as:

Lipophilicity: Adding alkyl or halogen groups can increase lipophilicity.

Electronic Properties: Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) alters the electron density of the rings, which can affect binding interactions.

Steric Hindrance: Varying the size and position of substituents can change the dihedral angle between the two phenyl rings, which is often a critical determinant of biological activity. researchgate.net

Table 1: Strategies for Biphenyl Core Modification
Modification StrategyKey ReactionExample ReactantsPurpose of Modification
Varied Substitution on Phenyl Ring ASuzuki-Miyaura Coupling2-Bromophenylacetic acid + Substituted Phenylboronic AcidsAlter electronics, sterics, and lipophilicity of the non-CF₃ ring.
Varied Substitution on Phenyl Ring BSuzuki-Miyaura Coupling(2-(Carboxymethyl)phenyl)boronic acid + Substituted 4-Bromo-benzotrifluoridesModulate the electronic impact of the CF₃-bearing ring.
Direct HalogenationElectrophilic Aromatic SubstitutionBiphenyl core + Halogenating agent (e.g., NBS, NCS)Introduce handles for further cross-coupling reactions.
Nitration/Reduction/AcylationElectrophilic Aromatic SubstitutionBiphenyl core + HNO₃/H₂SO₄Introduce amino or amide functionalities to explore hydrogen bonding.

Derivatization of the Acetic Acid Side Chain

The carboxylic acid group is a prime target for derivatization, as it is a key site for hydrogen bonding and ionic interactions. Modifying this group can profoundly impact the compound's properties. Studies on related arylpropionic acids have shown that derivatization of the carboxylate function can enhance anti-inflammatory activity while reducing ulcerogenic effects. orientjchem.orghumanjournals.com

Common Derivatization Reactions:

Esterification: Conversion of the carboxylic acid to an ester (-COOR) can increase lipophilicity and modify pharmacokinetic profiles by creating a prodrug that may be hydrolyzed back to the active acid in vivo.

Amidation: Reaction with amines to form amides (-CONHR) introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. A wide range of amides can be synthesized, including those with other functional groups or heterocyclic moieties. tandfonline.comnih.govijpsonline.com

Conversion to Bioisosteres: The carboxylic acid can be replaced with other acidic functional groups that are considered bioisosteres, such as tetrazoles or hydroxamic acids, to improve metabolic stability or alter acidity.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (-CH₂OH), removing the acidic character and introducing a new site for hydrogen bonding.

Table 2: Examples of Acetic Acid Side Chain Derivatization
Derivative TypeGeneral StructureSynthetic MethodPotential Impact
Esters-CH₂COORFischer esterification (Acid + Alcohol)Increased lipophilicity; Prodrug potential
Amides-CH₂CONHRAmide coupling (e.g., using EDCI, HOBt)Altered H-bonding capacity; Changed polarity
Primary Alcohols-CH₂CH₂OHReduction (e.g., using LiAlH₄, BH₃)Removal of acidic center; New H-bonding site
Hydrazides-CH₂CONHNH₂Reaction with hydrazineIntermediate for synthesizing heterocyclic derivatives (e.g., oxadiazoles)

Introduction of Heterocyclic Units into the Core Structure

Replacing one or both of the phenyl rings with a heterocyclic system is a powerful strategy in drug design known as bioisosteric replacement. acs.orgblumberginstitute.org Heterocycles can introduce heteroatoms (N, S, O) that can act as hydrogen bond acceptors or donors, alter the electronic distribution, improve solubility, and modify the metabolic profile of the compound. drughunter.comnih.gov

Common Heterocyclic Bioisosteres for a Phenyl Ring:

Five-membered rings: Thiophene (B33073), furan, and pyrrole (B145914) are common replacements. For example, replacing a phenyl ring with a thiophene has been explored in the design of anti-inflammatory agents. researchgate.net

Six-membered rings: Pyridine is a very common phenyl bioisostere. The nitrogen atom acts as a hydrogen bond acceptor and reduces the lipophilicity of the compound compared to a benzene (B151609) ring. acs.org Other aza-heterocycles like pyrimidine (B1678525) or pyrazine (B50134) can also be used.

The synthesis of these heteroaryl analogues can often be achieved using modified Suzuki-Miyaura coupling conditions, where one of the coupling partners is a heteroaryl boronic acid or a heteroaryl halide. thieme-connect.com For instance, 2-(2-thienyl)phenylacetic acid could be synthesized by coupling 2-thienylboronic acid with 2-bromophenylacetic acid.

Table 3: Heterocyclic Bioisosteres for the Biphenyl Core
HeterocycleRing ReplacedPotential AdvantageSynthetic Approach
PyridineEither Phenyl RingIntroduce H-bond acceptor, improve solubility, alter metabolism. acs.orgSuzuki coupling with pyridylboronic acids or halopyridines.
ThiopheneEither Phenyl RingMimic steric and electronic properties of phenyl ring. researchgate.netSuzuki coupling with thienylboronic acids or halothiophenes.
Oxadiazole/ThiadiazoleFormed from Acetic Acid MoietyIntroduce H-bond acceptors, rigidify the side chain. tandfonline.comCyclization of an intermediate hydrazide/thiosemicarbazide. tandfonline.com
Indole/AzaindoleFused-ring systemIntroduce H-bond donor/acceptor sites, expand scaffold. thieme-connect.comSpecialized cyclization reactions (e.g., Fischer, Stetter). thieme-connect.com

Structure-Reactivity Relationship Studies in Novel Analogues

Structure-activity relationship (SAR) studies are essential to understand how specific structural modifications influence the chemical reactivity and biological activity of the newly synthesized analogues. For biphenyl acetic acid derivatives, SAR often focuses on interactions with enzymes like cyclooxygenase (COX). brieflands.comnih.govnih.gov

Key Structural Features and Their Effects:

The Trifluoromethyl (-CF₃) Group: The presence of the -CF₃ group is a critical feature. It is a strong electron-withdrawing group and is highly lipophilic. mdpi.commdpi.com In medicinal chemistry, -CF₃ groups are known to enhance metabolic stability by blocking sites of oxidation and can improve binding affinity to protein targets through favorable electrostatic or hydrophobic interactions. acs.orgresearchgate.netnih.gov SAR studies often show that replacing a methyl group with a trifluoromethyl group can significantly, though not always predictably, alter biological activity. acs.org

Substituents on the Biphenyl Core: For many COX inhibitors, specific substitutions are required for activity. For example, in the related diaryl heterocyclic class of COX-2 inhibitors, a methylsulfonyl (-SO₂Me) or sulfonamido (-SO₂NH₂) group on one of the phenyl rings is crucial for selective binding to a secondary pocket in the COX-2 enzyme. researchgate.netresearchgate.net Analogous explorations on the 2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid scaffold would likely reveal specific substituent patterns that enhance activity or selectivity.

The Acetic Acid Moiety: The acidic group is typically essential for the activity of traditional NSAIDs, as it often forms a key ionic bond with a positively charged residue (e.g., Arginine) in the active site of COX enzymes. scribd.com Derivatization to esters or amides usually reduces or abolishes this activity, unless the derivative is a prodrug that is converted back to the acid form. orientjchem.org

Dihedral Angle: The rotational freedom between the two phenyl rings allows the molecule to adopt a specific conformation. The size and position of ortho-substituents can restrict this rotation and lock the molecule into a preferred conformation, which can significantly impact its ability to fit into a binding site.

Table 4: Summary of Potential Structure-Activity Relationships (SAR)
Structural FeatureModificationObserved/Hypothesized Effect on Reactivity/Activity
Trifluoromethyl GroupPresent vs. Absent (e.g., vs. -CH₃ or -H)Increases lipophilicity and metabolic stability; strong electron-withdrawing effect alters ring electronics. mdpi.comnih.gov
Biphenyl Core SubstituentsAddition of -SO₂NH₂ or similar groupsMay confer selectivity for enzyme isoforms (e.g., COX-2) by accessing specific binding pockets. researchgate.net
Acetic Acid MoietyConversion to ester or amideLoss of ionic interaction capability, often leading to reduced activity unless it functions as a prodrug. orientjchem.org
Ring SystemReplacement of phenyl with pyridineIntroduces H-bond acceptor, may improve solubility and alter protein-ligand interactions. acs.org

Computational and Theoretical Chemistry Investigations of 2 2 4 Trifluoromethyl Phenyl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the molecule's characteristics with high accuracy. These calculations provide a static, gas-phase, or solvated-in-silico view of the molecule's fundamental properties.

Electronic structure analysis is key to understanding the reactivity and kinetic stability of the molecule. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability.

For 2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid, the HOMO is typically localized on the electron-rich biphenyl (B1667301) ring system, while the LUMO may be distributed across the biphenyl system and the electron-withdrawing trifluoromethyl group. The carboxylic acid group also influences the electronic distribution.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capacity
LUMO Energy~ -1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap~ 5.3 eVRelates to chemical stability and reactivity
Dipole Moment~ 3.5 DMeasures overall polarity of the molecule

Note: The values presented are typical estimates for a molecule of this class and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis explores the potential energy surface to identify stable low-energy conformers. The two primary degrees of freedom are the torsion angle between the two phenyl rings and the orientation of the acetic acid side chain.

The rotation around the C-C bond connecting the two phenyl rings is hindered by steric repulsion between the ortho-hydrogens and the ortho-substituents. ic.ac.uk This results in a non-planar (twisted) conformation being the most stable, typically with a dihedral angle between 40° and 50°. A planar conformation is disfavored due to steric clash, while a perpendicular (90°) conformation is disfavored due to the loss of π-conjugation. ic.ac.uk

The carboxylic acid group also has preferred conformations, primarily the syn and anti forms, which describe the orientation of the acidic proton relative to the carbonyl group. nih.gov The syn conformation is often more stable in the gas phase due to intramolecular hydrogen bonding, but the anti conformation can be favored in polar solvents like water, which can form stabilizing intermolecular hydrogen bonds. nih.gov

Table 2: Key Conformational Parameters and Relative Energies

Conformational FeatureDihedral AngleRelative Energy (kcal/mol)Notes
Biphenyl Twist Angle (Ground State)~45°0.0Balances π-conjugation and steric hindrance. ic.ac.uk
Biphenyl Twist Angle (Transition State)0° / 90°1.5 - 3.0Represents barriers to rotation. ic.ac.uk
Carboxylic Acid (O=C-O-H)~0° (syn)0.0 (in gas phase)Often the lower energy state in vacuum. nih.gov
Carboxylic Acid (O=C-O-H)~180° (anti)0.5 - 1.5 (in gas phase)Can become more stable in aqueous solution. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic signatures, which are invaluable for compound characterization.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons and carbons are sensitive to the biphenyl twist angle and the electronic effects of the trifluoromethyl and carboxylic acid groups.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional group absorptions. Key predicted peaks for this molecule would include the strong C=O stretching vibration of the carboxylic acid (~1700-1750 cm⁻¹), the broad O-H stretch (~2500-3300 cm⁻¹), and strong C-F stretching vibrations from the CF₃ group (~1100-1350 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding UV-Vis absorption spectra. The primary absorption bands for this molecule are expected to arise from π → π* transitions within the biphenyl chromophore.

Table 3: Predicted Characteristic Spectroscopic Data

SpectrumFeaturePredicted Value
¹H NMRAromatic Protons7.2 - 7.8 ppm
¹H NMRMethylene (B1212753) Protons (-CH₂)~3.7 ppm
IRC=O Stretch (Carboxylic Acid)~1720 cm⁻¹
IRC-F Stretches (CF₃ Group)1130, 1170, 1325 cm⁻¹
UV-Visλ_max (π → π* transition)~250-280 nm

Molecular Dynamics Simulations for Conformational Stability

While quantum chemical calculations provide insight into static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational stability of the molecule over time, typically in a simulated aqueous environment. nih.gov An MD simulation tracks the motions of all atoms in the system by solving Newton's equations of motion, providing a view of how the molecule flexes, rotates, and interacts with its surroundings.

For this compound, MD simulations can reveal the stability of the low-energy conformers identified through quantum calculations. By analyzing the simulation trajectory, one can determine the flexibility of the biphenyl linkage and the persistence of specific side-chain orientations. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess whether the molecule maintains a stable average structure or undergoes significant conformational changes. plos.org This information is particularly relevant for understanding how the molecule might adapt its shape upon binding to a biological target. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design (e.g., for related compounds)

Cheminformatics and QSAR modeling are essential computational tools for rational drug design. rutgers.educreative-biolabs.com These methods are used to build mathematical models that correlate the chemical structures of a series of related compounds with their biological activities. researchgate.net

For a class of compounds like biphenylacetic acid derivatives, which are known to possess anti-inflammatory properties, a QSAR study would involve synthesizing and testing a library of analogs with different substituents. researchgate.net Computational methods are then used to calculate a set of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk).

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.net These methods align the set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them. A statistical model is then generated to correlate variations in these fields with changes in biological activity. The resulting 3D contour maps highlight regions where modifying the molecule—for instance, by adding a bulky group or an electron-withdrawing group—is likely to enhance or diminish its activity. researchgate.net This provides a predictive roadmap for designing new, more potent compounds based on the structure of this compound.

Applications in Advanced Materials Science Research

Integration into Polymeric Architectures for Tailored Performance

The incorporation of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid into polymeric structures is a key area of investigation for developing advanced materials, including fluorinated polymers with customized properties. The compound's rigid biphenyl (B1667301) structure and the electron-withdrawing nature of the trifluoromethyl group can significantly influence the final polymer's characteristics.

Engineering for Enhanced Durability and Thermal Stability

The introduction of the fluorinated biphenyl moiety from this compound into a polymer backbone is anticipated to enhance its durability and thermal stability. The strong carbon-fluorine bonds in the trifluoromethyl group are known to contribute to high thermal and oxidative stability. Furthermore, the rigid biphenyl structure can increase the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-temperature applications. Research into polymers containing similar fluorinated biphenyl structures has shown that these units can restrict chain mobility, leading to materials with improved mechanical strength and resistance to degradation under harsh environmental conditions.

Below is a table summarizing the expected impact of incorporating this compound on polymer properties:

PropertyExpected EnhancementRationale
Thermal Stability IncreasedHigh bond energy of C-F bonds in the -CF3 group.
Chemical Resistance ImprovedShielding effect of the fluorine atoms and the inertness of the biphenyl core.
Mechanical Strength EnhancedRigidity of the biphenyl structure restricting polymer chain movement.
Glass Transition Temp. ElevatedIncreased rotational energy barrier due to the bulky substituent.

Development of Functional Coatings with Specific Surface Properties

The unique properties imparted by the trifluoromethyl group make this compound a promising component for the development of functional coatings. Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and oleophobic properties. By incorporating this compound into coating formulations, it is possible to create surfaces with enhanced water and oil repellency, as well as anti-fouling and self-cleaning characteristics. The robust nature of the fluorinated biphenyl structure can also contribute to the durability and abrasion resistance of the coating.

Role in Organic Electronic Materials and Optoelectronic Devices

The electron-withdrawing trifluoromethyl group in this compound can significantly influence the electronic properties of materials, making it a person of interest for applications in organic electronics. The integration of such fluorinated moieties into conjugated polymers can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. While direct applications of this specific compound are still under investigation, related fluorinated biphenyl compounds have been utilized as building blocks for organic semiconductors, demonstrating the potential of this class of materials in optoelectronic technologies. mdpi.comrsc.org

Exploration in Environmentally Benign Chemical Processes and Solvents

The development of sustainable and environmentally friendly chemical processes is a growing area of research. While specific studies on the use of this compound in green chemistry are limited, the principles of green chemistry encourage the use of catalysts and reagents that are efficient and minimize waste. The synthesis of this compound and its subsequent use in polymerization could be optimized to align with these principles, for example, by employing catalytic methods that reduce energy consumption and the use of hazardous solvents. Further research is needed to fully explore the potential of this and similar fluorinated compounds in the context of environmentally benign chemical manufacturing.

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the separation and purification of the target compound from reaction mixtures, starting materials, and potential byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like 2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity.

Detailed research findings indicate that a C18 stationary phase provides effective retention and separation for phenylacetic acid derivatives. americanpharmaceuticalreview.com The acidic nature of the target molecule necessitates the use of an acidified mobile phase, typically containing phosphoric acid or formic acid, to suppress the ionization of the carboxyl group and ensure good peak shape and retention. sielc.com Detection is commonly achieved using a UV detector, leveraging the aromatic rings' strong absorbance in the ultraviolet spectrum. For mass spectrometry-compatible applications, volatile buffers like formic acid are used in place of non-volatile acids. sielc.com

Table 1: Representative HPLC Conditions for the Analysis of this compound

Parameter Condition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 75:25 A:B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 215 nm or 254 nm

| Injection Volume | 5-10 µL |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. The presence of the carboxyl functional group can lead to poor peak shape and thermal decomposition in the GC inlet. research-solution.com

To overcome these limitations, derivatization is employed to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. research-solution.comresearchgate.netyoutube.com This chemical modification reduces the compound's polarity, allowing it to be readily analyzed by GC. Common derivatization methods include esterification to form methyl esters (e.g., using diazomethane (B1218177) or BF₃ in methanol) or silylation to form trimethylsilyl (B98337) (TMS) esters (e.g., using BSTFA). youtube.com

Table 2: Common Derivatization Strategies for GC Analysis

Derivatization Method Reagent Derivative Formed
Esterification Diazomethane (CH₂N₂) or Boron trifluoride in Methanol (BF₃-MeOH) Methyl Ester

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) Ester |

Following derivatization, the resulting compound can be analyzed using a standard GC system, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene (B1212753) (-CH₂) protons of the acetic acid group, typically in the range of 3.6-3.8 ppm. The eight aromatic protons on the biphenyl (B1667301) core will produce a complex series of multiplets in the aromatic region (approximately 7.2-7.8 ppm) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon around 170-180 ppm. The methylene carbon signal is expected around 40-45 ppm. The spectrum will also show multiple signals for the aromatic carbons, including the quaternary carbons of the biphenyl linkage and the carbon atom bonded to the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms (¹JCF). rsc.orgumich.edu

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear signal for the trifluoromethyl group. It is expected to show a single, sharp singlet around -60 to -65 ppm, using CFCl₃ as a reference. rsc.orgbeilstein-journals.org This distinct signal is highly useful for confirming the presence of the CF₃ moiety.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~11-12 Broad Singlet Carboxylic Acid (-COOH)
7.2 - 7.8 Multiplet Aromatic Protons (8H)
~3.7 Singlet Methylene Protons (-CH₂)
¹³C ~175 Singlet Carbonyl Carbon (-COOH)
120 - 150 Multiple Signals Aromatic Carbons (12C)
~124 Quartet (¹JCF ≈ 272 Hz) Trifluoromethyl Carbon (-CF₃) rsc.org
~40 Singlet Methylene Carbon (-CH₂)

| ¹⁹F | -60 to -65 | Singlet | Trifluoromethyl Fluorines (-CF₃) rsc.orgbeilstein-journals.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. vscht.czlibretexts.org The IR spectrum of this compound is expected to show several key absorption bands.

Table 4: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Broad orgchemboulder.com
Carboxylic Acid C=O Stretch 1725 - 1700 Strong orgchemboulder.com
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Alkane C-H Stretch 3000 - 2850 Medium
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Trifluoromethyl C-F Stretch 1300 - 1100 Strong, Complex researchgate.net

The very broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The strong carbonyl (C=O) absorption confirms the presence of the acid functionality, while the intense and complex bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ group. orgchemboulder.comresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For a polar compound like a carboxylic acid, Electrospray Ionization (ESI) is a common and effective ionization technique, particularly when coupled with liquid chromatography (LC).

Analysis in negative ion mode (ESI-) is typically preferred for carboxylic acids, as they readily lose a proton to form the [M-H]⁻ pseudomolecular ion. The calculated exact mass of the neutral molecule C₁₅H₁₁F₃O₂ is 280.0711 u. Therefore, the primary ion observed in the high-resolution mass spectrum would be the [M-H]⁻ ion at an m/z of 279.0638.

Fragmentation analysis (MS/MS) can provide further structural confirmation. Key fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group or parts thereof. libretexts.orgwhitman.edu

Table 5: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Formula Notes
[M-H]⁻ 279.0638 [C₁₅H₁₀F₃O₂]⁻ Pseudomolecular ion (Negative ESI mode)
[M-H-CO₂]⁻ 235.0740 [C₁₄H₁₀F₃]⁻ Fragment from loss of carbon dioxide (44 Da)
[M]⁺ 280.0711 [C₁₅H₁₁F₃O₂]⁺ Molecular ion (EI mode, may be weak)

| [M-COOH]⁺ | 235.0836 | [C₁₄H₁₀F₃]⁺ | Fragment from loss of carboxyl radical (45 Da) libretexts.orgwhitman.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the characterization of organic compounds containing chromophores. In the case of this compound, the electronic structure is dominated by the biphenyl core, which acts as the principal chromophore. The absorption of UV radiation by the molecule induces electronic transitions, primarily π → π* transitions within the aromatic rings.

The substitution pattern on the biphenyl system influences the wavelength of maximum absorption (λmax). The presence of the acetic acid group and the trifluoromethyl group can cause shifts in the absorption maxima compared to unsubstituted biphenyl. While specific experimental UV-Vis spectral data for this compound is not extensively detailed in readily available literature, the expected spectrum would feature strong absorption bands characteristic of a substituted biphenyl system. Generally, biphenyls exhibit a strong absorption band around 250 nm. The exact position and intensity of these bands would be sensitive to the solvent used for analysis due to solvatochromic effects. Acetic acid itself has a weak absorption maximum at approximately 206 nm, but its contribution is often masked by the much stronger absorbance of the aromatic rings. semanticscholar.org

Table 1: Expected UV-Vis Absorption Characteristics

Chromophore Expected Transition Approximate λmax Range (nm)
Substituted Biphenyl Core π → π* 250 - 290
Carboxylic Acid n → π* 200 - 210

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction analysis would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings of the biphenyl moiety. It would also elucidate the hydrogen bonding patterns formed by the carboxylic acid groups, which typically form dimers or extended networks in the crystal lattice.

While a specific crystal structure determination for this compound is not available in the cited literature, the table below illustrates the typical data obtained from such an analysis, based on a representative structure of a complex fluorinated organic molecule. rsc.org This data provides a comprehensive crystallographic fingerprint of a compound.

Table 2: Representative Crystal Data and Structure Refinement Parameters This table is illustrative and does not represent data for this compound, but rather shows the type of information generated by X-ray crystallography. Data is modeled after a representative complex fluorinated compound. rsc.org

Parameter Value
Empirical formula C15H11F3O2
Formula weight 296.24
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 6.5 Å, b = 19.7 Å, c = 20.2 Å
α = 90°, β = 96.6°, γ = 90°
Volume 2567 ų
Z (molecules per unit cell) 4
Density (calculated) 1.53 Mg/m³
Refinement method Full-matrix least-squares on F²
Final R indices [I>2sigma(I)] R1 = 0.05, wR2 = 0.15

Quantitative Analytical Methods in Research Samples

The quantification of this compound in various research samples, such as biological fluids or reaction mixtures, requires sensitive and selective analytical methods. The presence of the trifluoromethyl (-CF3) group offers unique analytical handles.

Fluorine-19 Nuclear Magnetic Resonance (19F-NMR) Spectroscopy is a powerful tool for the direct quantification of fluorinated compounds. nih.gov Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, the technique is inherently sensitive. Quantification can be performed by integrating the signal corresponding to the -CF3 group and comparing it to an internal standard of known concentration. This method is non-destructive and often requires minimal sample preparation, making it highly valuable for total fluorine analysis in complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the analysis of aromatic carboxylic acids. The compound's strong UV absorbance allows for sensitive detection. The method's selectivity can be optimized by adjusting the mobile phase composition and selecting an appropriate stationary phase (typically reversed-phase, such as C18).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it ideal for quantifying trace amounts of the compound in complex matrices. eurofins.com The compound can be ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid, and the resulting parent ion is fragmented. Specific fragment ions are then monitored for highly selective quantification. Methods like UPLC-MS/MS are used for the analysis of other trifluoroacetic acids, achieving low limits of quantification (LOQ). eurofins.com

Capillary Electrophoresis (CE) is another technique suitable for the analysis of charged species like carboxylic acids. researchgate.net It offers high separation efficiency and requires very small sample volumes. Detection can be achieved using UV absorbance. researchgate.net

Table 3: Summary of Quantitative Analytical Methods

Technique Principle Typical Performance
19F-NMR Measures the resonance of the 19F nucleus in a magnetic field. Non-destructive, highly specific for fluorinated compounds, LOD reported at ~99.97 nM for total PFAS analysis. nih.gov
HPLC-UV Chromatographic separation followed by UV absorbance detection. Robust and widely available, suitable for concentrations in the µg/mL to ng/mL range.
LC-MS/MS Chromatographic separation coupled with highly selective mass-based detection. Excellent sensitivity and specificity, capable of reaching low ng/L LOQs for similar compounds. eurofins.com
Capillary Electrophoresis (CE) Separation of ions in an electric field within a narrow capillary. High separation efficiency, low sample consumption, with detection limits for similar compounds in the ng/mL range. researchgate.net

Future Research Directions and Unexplored Avenues

Emerging Methodologies in Organic Synthesis for Complex Fluorinated Systems

The synthesis of complex molecules like "2-{2-[4-(trifluoromethyl)phenyl]phenyl}acetic acid," which features a sterically hindered biaryl scaffold and a trifluoromethyl group, stands to benefit significantly from emerging synthetic methodologies. These advanced techniques offer pathways to greater efficiency, selectivity, and sustainability compared to traditional cross-coupling methods.

A primary area of focus is the continued development and application of C-H bond functionalization . researchgate.netnih.govacs.org This strategy avoids the need for pre-functionalized starting materials, thereby increasing atom and step economy. rsc.org For the synthesis of the target compound, directed C-H activation could enable the direct coupling of a phenylacetic acid derivative with a trifluoromethylated benzene (B151609) ring, streamlining the synthetic route. rsc.orgrsc.org Research into novel transition-metal catalysts that can operate under milder conditions and with higher regioselectivity will be critical. researchgate.net

Photoredox and electrochemical catalysis represent another frontier, offering green and sustainable alternatives to conventional methods. advanceseng.comacs.org Visible-light-induced reactions, for instance, can facilitate the formation of the biaryl bond or the introduction of the trifluoromethyl group under ambient temperature and pressure, minimizing energy consumption and the use of harsh reagents. advanceseng.comrsc.orgqueensu.ca Similarly, electrosynthesis provides a reagent-free method for driving challenging transformations. acs.org

Furthermore, the development of novel fluorinating reagents and the use of fluorinated building blocks continue to be of high interest. rsc.orgresearchgate.net The creation of more selective and safer reagents for trifluoromethylation is an ongoing challenge. nih.gov Strategies that utilize readily available and inexpensive sources of the CF3 group are particularly desirable. advanceseng.comrsc.org Research into late-stage fluorination, where the fluorine-containing group is introduced at the end of a synthetic sequence, is especially valuable for creating libraries of analogues for materials science applications. advanceseng.com

Synthetic StrategyPotential Advantages for Fluorinated SystemsKey Research Focus
C-H Functionalization Increased atom and step-economy; avoids pre-functionalization. nih.govrsc.orgDevelopment of highly selective and efficient catalysts. researchgate.net
Photocatalysis Mild reaction conditions; use of sustainable energy sources (light). advanceseng.comrsc.orgDesign of novel photocatalysts; expansion of reaction scope.
Electrochemistry Reagent-free activation; high functional group tolerance. acs.orgImproving selectivity and efficiency; developing scalable processes.
Novel Fluorinated Building Blocks Access to diverse and complex fluorinated scaffolds. rsc.orgresearchgate.netSynthesis of new, versatile, and readily available synthons.

Advances in Computational Modeling for Predictive Material Design

Computational chemistry and materials informatics are transforming materials science from a trial-and-error endeavor to a predictive discipline. hilarispublisher.comnih.gov For "this compound," these tools can accelerate the discovery of new materials with tailored properties, bypassing laborious and costly laboratory synthesis.

Machine learning (ML) and artificial intelligence (AI) are at the forefront of this revolution. jakemp.comchemrxiv.org By training algorithms on large datasets of known materials and their properties, ML models can predict the characteristics of novel compounds. nih.govacs.orgnih.gov For derivatives of the target molecule, ML could predict properties such as electronic band gaps, charge carrier mobility, and thermal stability, guiding the design of next-generation organic semiconductors or polymers. jakemp.commit.edu Graph neural networks, which represent molecules as graphs, are particularly promising for capturing complex structure-property relationships. jakemp.comchemrxiv.org

Quantum mechanical methods like Density Functional Theory (DFT) provide a fundamental understanding of electronic structure. mit.edursc.org DFT calculations can elucidate how the trifluoromethyl group and the biaryl structure influence the HOMO and LUMO energy levels, which is crucial for designing materials for electronic and optoelectronic applications. rsc.orgrsc.orgrsc.org These simulations can also predict molecular geometries and intermolecular interactions, offering insights into how these molecules will pack in a solid-state device, a key determinant of performance. rsc.org

Molecular Dynamics (MD) simulations can predict the bulk properties and behavior of materials over time. hilarispublisher.com For polymers derived from "this compound," MD simulations can model their mechanical strength, thermal properties, and phase behavior, providing critical data for engineering applications. hilarispublisher.com The integration of these multiscale modeling techniques, from the quantum level to the macroscopic scale, offers a powerful toolkit for in silico materials design. mit.edu

Computational TechniqueApplication in Material DesignPredicted Properties
Machine Learning (ML) High-throughput virtual screening; identifying structure-property relationships. jakemp.comnih.govElectronic, optical, and thermal properties; synthesizability. nih.gov
Density Functional Theory (DFT) Calculating electronic structure and energies of molecules. mit.edursc.orgHOMO/LUMO levels; band gaps; molecular geometry; reactivity. rsc.orgrsc.org
Molecular Dynamics (MD) Simulating the movement and interaction of atoms and molecules over time. hilarispublisher.comMechanical strength; thermal stability; diffusion; phase transitions.

Interdisciplinary Research Opportunities in Advanced Functional Materials

The unique combination of a rigid biaryl core, a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group makes "this compound" a versatile building block for a wide range of advanced functional materials. ox.ac.ukresearchgate.net Realizing this potential will require collaboration across multiple scientific and engineering disciplines.

In organic electronics , the introduction of fluorine atoms is known to lower both the HOMO and LUMO energy levels of conjugated systems, which can facilitate electron injection and improve stability against oxidation. rsc.orgrsc.org This makes derivatives of the target compound promising candidates for n-type or ambipolar organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Interdisciplinary research involving chemists, physicists, and materials engineers will be essential to design, synthesize, and fabricate devices that leverage these properties. ox.ac.uk

The carboxylic acid group provides a handle for incorporation into polymers and supramolecular assemblies . Polymer chemists could synthesize novel polyesters or polyamides, investigating how the bulky, fluorinated side chains affect polymer morphology and properties like thermal stability and solubility. man.ac.uk The C–H···F interactions can play a significant role in the solid-state organization, potentially leading to materials with enhanced charge carrier mobility. rsc.orgrsc.org

In the field of nanomaterials , the compound could be used to functionalize surfaces or as a component in self-assembled monolayers. ox.ac.uk Its fluorinated tail could be exploited to create hydrophobic or omniphobic surfaces with applications in coatings and microfluidics. Collaboration with surface scientists and chemical engineers would be crucial to explore these possibilities. Furthermore, the inherent properties of fluorinated compounds are valuable in biomedical imaging and pharmaceutical development, opening avenues for collaboration with biologists and medicinal chemists. nih.govacs.org

Sustainable Chemical Development and Circular Economy Considerations for Compound Synthesis

Aligning the synthesis of "this compound" with the principles of green chemistry and the circular economy is a critical future direction. mdpi.comcetjournal.it This involves a holistic approach to the entire product lifecycle, from feedstock selection to end-of-life considerations. whiterose.ac.uk

The development of synthetic routes that utilize renewable feedstocks is a long-term goal. mdpi.com While challenging for complex aromatic compounds, research into bio-based platform chemicals could eventually provide sustainable starting materials. In the nearer term, focusing on process optimization to reduce waste and energy consumption is paramount. This includes adopting the greener synthetic methods discussed previously, such as C-H activation and photocatalysis, which minimize the generation of hazardous byproducts. nih.govrsc.org

A Life Cycle Assessment (LCA) should be applied to evaluate the environmental impact of different synthetic pathways. whiterose.ac.uk An LCA provides a comprehensive analysis of inputs and outputs, helping to identify hotspots in energy use, greenhouse gas emissions, and waste production. acs.org This data-driven approach is essential for making informed decisions about which synthetic strategies are truly more sustainable.

Designing for a circular economy means considering the fate of the material after its initial use. whiterose.ac.uk For polymers derived from the target compound, this could involve designing for recyclability or biodegradability. Research into chemical recycling processes that can break down polymers into their constituent monomers would allow for a closed-loop system, maximizing resource efficiency. man.ac.uk This requires a fundamental shift in mindset, where chemists and engineers design materials with their entire lifecycle in mind, moving away from the linear "take-make-dispose" model. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid, and how do reaction conditions influence yield?

  • Methodology : Start with Suzuki-Miyaura coupling to assemble the biphenyl core, followed by trifluoromethylation using CF₃Cu or CF₃I under palladium catalysis. Finalize via hydrolysis of an ester intermediate to yield the acetic acid moiety. Optimize solvent polarity (e.g., THF vs. DMF) and temperature (80–120°C) to enhance regioselectivity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using melting point analysis and NMR .

Q. How can NMR spectroscopy resolve structural ambiguities in trifluoromethyl-substituted aromatic acetic acids?

  • Methodology : Use ¹⁹F NMR to confirm the presence and position of the trifluoromethyl group (δ ≈ -60 to -70 ppm for CF₃). ¹H-¹³C HMBC correlations can differentiate between ortho, meta, and para substitution on the biphenyl system. For acetic acid protons (δ ~3.5–4.0 ppm in ¹H NMR), decoupling experiments reduce splitting artifacts .

Q. What safety protocols are critical when handling fluorinated aromatic acetic acids?

  • Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of fine powders; store in airtight containers under inert gas. Neutralize waste with sodium bicarbonate before disposal. Refer to GHS hazard codes for acute toxicity (Category 4) and environmental persistence .

Advanced Research Questions

Q. How can computational methods predict and optimize the reaction pathways for synthesizing biphenyl-trifluoromethyl acetic acid derivatives?

  • Methodology : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., C–C coupling vs. CF₃ transfer). Use ICReDD’s reaction path search algorithms to simulate solvent effects and catalyst turnover. Validate with experimental kinetics (e.g., Arrhenius plots) .
  • Case Study : A 2024 study reduced trial-and-error experimentation by 40% using quantum chemical calculations to prioritize Pd/Cu bimetallic systems for trifluoromethylation .

Q. What statistical approaches address contradictory data in fluorinated compound characterization (e.g., conflicting HPLC vs. NMR purity results)?

  • Methodology : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, column age). Use Design of Experiments (DoE) to isolate factors like injection volume or detector wavelength. Cross-validate with mass spectrometry (HRMS) for absolute purity .

Q. How does the electron-withdrawing trifluoromethyl group influence the acidity and reactivity of the acetic acid moiety?

  • Analysis : Measure pKa via potentiometric titration (expected pKa ~2.5–3.0 due to CF₃-induced resonance stabilization). Compare with non-fluorinated analogs (e.g., biphenylacetic acid, pKa ~4.5). Use Hammett σ constants to correlate substituent effects with reaction rates in esterification or amidation .

Q. What advanced separation techniques improve purification of fluorinated biphenylacetic acid isomers?

  • Methodology : Employ chiral stationary phases (CSPs) in HPLC for enantiomeric resolution. Use simulated moving bed (SMB) chromatography for large-scale separation. For diastereomers, optimize gradient elution with acetonitrile/water containing 0.1% TFA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.